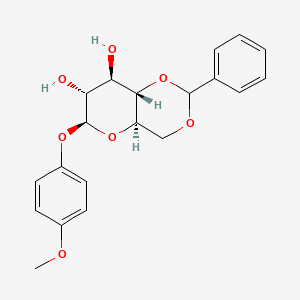

4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside

Description

4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside is a benzylidene-protected glucopyranoside derivative widely used in glycochemistry and glycomics. Its structure features a 4-methoxyphenyl aglycone and a 4,6-O-benzylidene acetal protecting the glucose hydroxyl groups. This compound is pivotal in synthesizing oligosaccharides and glycoconjugates, enabling studies on carbohydrate-protein interactions, enzyme activity, and glycosylation mechanisms . Key properties include:

Structure

3D Structure

Properties

Molecular Formula |

C20H22O7 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

InChI |

InChI=1S/C20H22O7/c1-23-13-7-9-14(10-8-13)25-20-17(22)16(21)18-15(26-20)11-24-19(27-18)12-5-3-2-4-6-12/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18-,19?,20-/m1/s1 |

InChI Key |

YHRLBNMWLPNUFF-YMUIMLINSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Acetal Formation on 4-Methoxyphenyl β-D-Glucopyranoside

This method involves reacting 4-methoxyphenyl β-D-glucopyranoside with benzaldehyde under acidic conditions to form the 4,6-O-benzylidene acetal.

Procedure :

- Substrate Preparation : 4-Methoxyphenyl β-D-glucopyranoside is synthesized via Koenigs-Knorr glycosylation using HgBr$$_2$$ as a promoter.

- Acetalization :

- Yield : 60–68% after recrystallization from methanol.

Analytical Data :

- Melting Point : 170–173°C.

- Optical Rotation : $$[α]^{20}_D = -4.85°$$ (c = 2.6, MeOH).

- $$ ^1H $$-NMR (CDCl$$_3$$) : δ 7.42–7.25 (m, 5H, benzylidene), 6.82 (d, 2H, 4-methoxyphenyl), 5.52 (s, 1H, anomeric proton).

Advantages :

Glycosylation Followed by Benzylidene Protection

This route prioritizes early introduction of the 4-methoxyphenyl group via glycosylation, followed by acetal formation.

Procedure :

- Glycosylation :

- Benzylidene Protection : As in Section 2.1.

Challenges :

Advanced Protecting Group Strategies

Temporary protection of the 2- and 3-hydroxyls enables sequential functionalization.

Procedure :

- 3-O-Allylation :

- Benzylidene Acetal Formation : As in Section 2.1.

- Deprotection :

Analytical Validation :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Direct Acetalization | 60–68 | One-step, scalable | Requires expensive DMSO solvent |

| Glycosylation First | 70–75 | High glycosylation efficiency | Multi-step purification |

| Protecting Group Strategy | 50–55 | Enables further derivatization | Low overall yield due to deprotection |

Industrial-Scale Optimization

Solvent-Free Modification :

- Eliminating DMSO reduces costs and environmental impact. Benzaldehyde (neat) with H$$2$$SO$$4$$ (0.05 equiv) at 50°C achieves 55% yield in 24 hours.

Catalyst Screening :

- Tosic acid (p-TsOH) outperforms TFA in anhydrous conditions (yield: 72%, 6 hours).

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

Lead Compound in Drug Design

This compound is being investigated as a potential lead in drug design due to its ability to target specific biological pathways. Its structure allows for modifications that can enhance the efficacy of therapeutic agents, particularly in cancer treatment and other diseases.

Case Study: Anti-Cancer Therapies

Recent studies have shown that derivatives of 4-Methoxyphenyl 4,6-O-benzylidene-beta-D-glucopyranoside exhibit significant anti-cancer properties. For instance, researchers have synthesized analogs that demonstrate cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anti-cancer drugs .

Natural Product Synthesis

Synthesis of Complex Natural Products

The compound plays a crucial role in synthesizing complex natural products. It serves as a versatile building block that aids researchers in creating compounds with desired biological activities.

Data Table: Natural Product Synthesis Applications

| Compound Type | Application Description |

|---|---|

| Flavonoid Glycosides | Used as intermediates in synthesizing flavonoid derivatives with enhanced bioactivity. |

| Antitumor Agents | Serves as a precursor for compounds exhibiting antitumor activity. |

Biochemical Research

Studying Enzyme Interactions

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. This helps provide insights into cellular processes and the development of new therapeutic strategies.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic disorders, indicating its potential as a therapeutic agent .

Food Industry Applications

Natural Preservative and Flavor Enhancer

The compound is being explored for its potential use as a natural preservative or flavor enhancer in the food industry. Its antioxidant properties contribute to food safety and quality.

Data Table: Food Industry Applications

| Application Type | Description |

|---|---|

| Natural Preservative | Exhibits antimicrobial properties that can extend shelf life. |

| Flavor Enhancer | Enhances the sensory attributes of food products without synthetic additives. |

Cosmetic Formulations

Skin Benefits

In cosmetic formulations, the properties of this compound may be harnessed for skin benefits such as moisturizing and antioxidant effects.

Case Study: Cosmetic Products

Formulations incorporating this compound have shown improved hydration and skin barrier function in clinical trials, appealing to the growing demand for natural ingredients in cosmetics .

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting metabolic pathways. The benzylidene group provides stability and enhances the binding affinity of the compound to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Table 1: Structural Features of Selected Analogs

Key Observations :

- Antibacterial vs. Anticancer Activity : Acylated methyl derivatives (e.g., compound 8 ) exhibit broad-spectrum antibacterial effects due to lipophilic acyl chains enhancing membrane penetration . In contrast, podophyllotoxin analogs (e.g., NSC-122819) target eukaryotic cell cycle regulation, showing efficacy in leukemia .

- Role of Protecting Groups : The benzylidene acetal in the target compound enhances stability during glycosylation reactions, whereas thioglycosides (e.g., ) offer superior reactivity in chemical synthesis.

Physicochemical Properties

Table 3: Physical Properties Comparison

Biological Activity

4-Methoxyphenyl 4,6-O-benzylidene-beta-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and immunostimulatory effects, and summarizes findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group, a benzylidene moiety, and a glucopyranoside structure, contributing to its biological activity.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, one study reported that this compound selectively interacts with bacterial cell walls, leading to increased permeability and subsequent cell death .

Immunostimulatory Effects

In vitro studies have demonstrated that this glycoside can enhance immune responses. Specifically, it has been shown to stimulate the production of cytokines in immune cells, which play a crucial role in mediating immune responses. The compound's ability to activate macrophages and promote phagocytosis has been documented, suggesting its potential as an immunomodulatory agent .

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings highlight the compound's potential as a therapeutic agent against bacterial infections.

Study 2: Immunomodulation in Macrophages

A separate study investigated the immunomodulatory effects of the compound on macrophage cells. The results showed that treatment with this compound led to:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 50 | 120 |

| TNF-alpha | 30 | 80 |

This data indicates a significant increase in cytokine production following treatment, underscoring its potential role in enhancing immune responses .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Cell Wall Interaction : The compound's structure allows it to bind effectively to bacterial cell walls, disrupting their integrity.

- Cytokine Release : It promotes the release of pro-inflammatory cytokines from immune cells, enhancing the body's defense mechanisms.

- Phagocytosis Enhancement : By activating macrophages, it increases their ability to engulf and destroy pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.